molecular formula C53H95N11O12 B12768540 (MeLeu(3-OH)1, MeAla4,6)-CsA CAS No. 166445-47-2

(MeLeu(3-OH)1, MeAla4,6)-CsA

Cat. No.: B12768540
CAS No.: 166445-47-2
M. Wt: 1078.4 g/mol
InChI Key: NYSAITQCPAUWFK-RCSZOPDZSA-N
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Description

(MeLeu(3-OH)1, MeAla4,6)-CsA is a synthetic derivative of cyclosporine A, a well-known immunosuppressive agent This compound is designed to enhance the pharmacological properties of cyclosporine A by incorporating specific modifications at the amino acid residues

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (MeLeu(3-OH)1, MeAla4,6)-CsA involves a series of peptide coupling reactions. The key steps include:

    Protection of Functional Groups: Protecting the amino and hydroxyl groups to prevent unwanted side reactions.

    Peptide Coupling: Using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to form peptide bonds between the amino acids.

    Deprotection: Removing the protecting groups to yield the final product.

Industrial Production Methods

Industrial production of this compound typically involves solid-phase peptide synthesis (SPPS) due to its efficiency and scalability. SPPS allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin, followed by cleavage and purification of the final product.

Chemical Reactions Analysis

Types of Reactions

(MeLeu(3-OH)1, MeAla4,6)-CsA undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: Reduction of the peptide bonds can lead to the formation of amines.

    Substitution: The methyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted analogs of this compound.

Scientific Research Applications

(MeLeu(3-OH)1, MeAla4,6)-CsA has a wide range of scientific research applications:

    Chemistry: Used as a model compound to study peptide synthesis and modification techniques.

    Biology: Investigated for its potential to modulate immune responses and its effects on cellular signaling pathways.

    Medicine: Explored as a potential therapeutic agent for autoimmune diseases and organ transplantation due to its immunosuppressive properties.

    Industry: Utilized in the development of novel drug delivery systems and formulations.

Mechanism of Action

(MeLeu(3-OH)1, MeAla4,6)-CsA exerts its effects by binding to cyclophilin, a cytoplasmic protein. This complex inhibits the activity of calcineurin, a phosphatase involved in the activation of T-cells. By preventing the dephosphorylation of nuclear factor of activated T-cells (NFAT), the compound suppresses the transcription of interleukin-2 (IL-2) and other cytokines, leading to immunosuppression.

Comparison with Similar Compounds

Similar Compounds

    Cyclosporine A: The parent compound with similar immunosuppressive properties.

    Tacrolimus: Another immunosuppressive agent with a different mechanism of action.

    Sirolimus: An immunosuppressant that inhibits the mammalian target of rapamycin (mTOR).

Uniqueness

(MeLeu(3-OH)1, MeAla4,6)-CsA is unique due to its specific modifications, which enhance its pharmacokinetic and pharmacodynamic properties compared to cyclosporine A

Properties

CAS No.

166445-47-2

Molecular Formula

C53H95N11O12

Molecular Weight

1078.4 g/mol

IUPAC Name

(3S,6S,9S,12R,15S,18S,21S,24S,30S,33S)-30-ethyl-33-[(1R)-1-hydroxy-2-methylpropyl]-1,4,7,10,12,15,18,19,24,25,28-undecamethyl-6,9-bis(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone

InChI

InChI=1S/C53H95N11O12/c1-23-36-49(72)58(16)26-39(65)59(17)34(14)46(69)57-40(29(6)7)52(75)60(18)35(15)45(68)54-32(12)44(67)55-33(13)48(71)61(19)37(24-27(2)3)50(73)62(20)38(25-28(4)5)51(74)63(21)41(30(8)9)53(76)64(22)42(47(70)56-36)43(66)31(10)11/h27-38,40-43,66H,23-26H2,1-22H3,(H,54,68)(H,55,67)(H,56,70)(H,57,69)/t32-,33+,34-,35-,36-,37-,38-,40-,41-,42-,43+/m0/s1

InChI Key

NYSAITQCPAUWFK-RCSZOPDZSA-N

Isomeric SMILES

CC[C@H]1C(=O)N(CC(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N1)[C@@H](C(C)C)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)C)C)C(C)C)C)C)C

Canonical SMILES

CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)C)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)C)C)C(C)C)C)C)C

Origin of Product

United States

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